molecular formula C16H17NO3 B5546495 N-(4-hydroxy-2,6-dimethylphenyl)-4-methoxybenzamide

N-(4-hydroxy-2,6-dimethylphenyl)-4-methoxybenzamide

Cat. No.: B5546495
M. Wt: 271.31 g/mol
InChI Key: DKGZJLIHBVHPHD-UHFFFAOYSA-N
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Description

N-(4-hydroxy-2,6-dimethylphenyl)-4-methoxybenzamide is an organic compound with the molecular formula C18H20N2O4. It is known for its applications in organic synthesis and pharmaceuticals. This compound is characterized by the presence of hydroxyl, methoxy, and amide functional groups, which contribute to its reactivity and versatility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-hydroxy-2,6-dimethylphenyl)-4-methoxybenzamide typically involves the reaction of a phenylamine compound with oxalic diethyl ester. This reaction is carried out under anhydrous conditions in an appropriate solvent, and the reaction can be promoted by heating or the use of a catalyst .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, ensuring that the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

N-(4-hydroxy-2,6-dimethylphenyl)-4-methoxybenzamide undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions include ketones, aldehydes, amines, and substituted benzamides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(4-hydroxy-2,6-dimethylphenyl)-4-methoxybenzamide has a wide range of scientific research applications, including:

    Chemistry: Used as an intermediate in organic synthesis and the development of new chemical compounds.

    Biology: Investigated for its potential biological activities and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(4-hydroxy-2,6-dimethylphenyl)-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its binding affinity and reactivity with target molecules. The compound can form stable complexes with metals, which are useful in various catalytic processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(4-hydroxy-2,6-dimethylphenyl)-4-methoxybenzamide include:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer distinct reactivity and applications.

Properties

IUPAC Name

N-(4-hydroxy-2,6-dimethylphenyl)-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c1-10-8-13(18)9-11(2)15(10)17-16(19)12-4-6-14(20-3)7-5-12/h4-9,18H,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKGZJLIHBVHPHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1NC(=O)C2=CC=C(C=C2)OC)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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